Phosphorus trifluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Coordination Chemistry:

- PF3 acts as a ligand, a molecule that binds to a central metal atom in a coordination complex. Its ability to form strong bonds with metals makes it useful for studying the electronic structure and reactivity of these complexes.

- PF3 is isoelectronic (has the same number of electrons) with carbon monoxide (CO), leading to similar bonding characteristics. This allows researchers to compare and contrast the behavior of these two ligands in coordination complexes. Source: [Phosphorus trifluoride - Wikipedia: ]

Material Science:

- PF3 is used in the chemical vapor deposition (CVD) process to create thin films of various materials, including semiconductors and insulators. These films have potential applications in electronics, solar cells, and other technologies. Source: [Phosphorus trifluoride - American Elements]

Fluorine Chemistry:

- PF3 serves as a starting material for the synthesis of other fluorine-containing compounds. These compounds are valuable tools in various areas of research, such as organic chemistry and medicinal chemistry. Source: [Phosphorus trifluoride - National Center for Biotechnology Information: ]

Spectroscopy:

- PF3 exhibits characteristic peaks in various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. These techniques allow researchers to study the structure and dynamics of molecules containing phosphorus atoms. Source: [Phosphorus trifluoride - Sigma-Aldrich]

Phosphorus trifluoride, with the chemical formula PF₃, is a colorless and odorless gas that is highly toxic. It has a molecular weight of approximately 87.97 g/mol and exhibits a bond angle of about 96.3° between its fluorine atoms and phosphorus atom. The compound is known for its ability to bind strongly with iron in hemoglobin, thereby inhibiting oxygen transport in the blood, similar to carbon monoxide . Phosphorus trifluoride hydrolyzes slowly when exposed to water, especially under alkaline conditions, but does not react with glass unless at elevated temperatures .

The following reactions illustrate its reactivity:

- Hydrolysis: PF₃ + H₂O → Products (slow reaction)

- Oxidation: PF₃ + Br₂ → Oxidized phosphorus compound

- Reactions with amines: PF₃ + RNH₂ → RNH·PF₂ (where R is an alkyl group)

The biological activity of phosphorus trifluoride is primarily related to its toxicity. It binds to iron in hemoglobin, preventing oxygen from being transported in the bloodstream. This mechanism is analogous to that of carbon monoxide, making phosphorus trifluoride highly hazardous for inhalation or exposure . Its toxicity levels are comparable to phosgene, necessitating strict safety precautions during handling and use .

Phosphorus trifluoride is typically synthesized through halogen exchange reactions involving phosphorus trichloride (PCl₃) and various fluorides such as hydrogen fluoride (HF), calcium fluoride (CaF₂), or antimony trifluoride (SbF₃). The general reaction can be represented as follows:

This method allows for the efficient production of phosphorus trifluoride under controlled conditions .

Phosphorus trifluoride serves several important roles in chemistry:

- Ligand in Metal Complexes: It acts as a strong π-acceptor ligand for transition metals. Complexes such as Pd(PF₃)₄ and Ni(PF₃)₄ are notable examples where phosphorus trifluoride replaces carbon monoxide in metal coordination chemistry .

- Chemical Synthesis: It is utilized in the synthesis of various organophosphorus compounds and can facilitate reactions involving fluorinated species .

- Research Tool: Due to its unique properties, phosphorus trifluoride is often used in research settings to study reaction mechanisms and coordination chemistry.

Interaction studies involving phosphorus trifluoride focus on its behavior with other chemical species. For instance, it has been shown to form stable complexes with transition metals and can interact with small molecules like hydrogen sulfide and sulfur dioxide under high-pressure conditions . These studies are crucial for understanding the reactivity patterns of phosphorus trifluoride and its potential applications in synthetic chemistry.

Phosphorus trifluoride shares similarities with other phosphorus halides and fluorides. Here is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Toxicity Level | Ligand Properties |

|---|---|---|---|

| Phosphorus Trichloride | PCl₃ | Moderate | Weak π-acceptor |

| Phosphorus Pentafluoride | PF₅ | High | Strong π-acceptor |

| Phosphorus Oxyfluoride | POF₃ | Moderate | Moderate π-acceptor |

| Phosphorus Trifluoride | PF₃ | Very High | Strong π-acceptor |

Phosphorus trifluoride stands out due to its high toxicity and strong ligand capabilities compared to other phosphorus compounds. Its ability to form stable complexes where carbon monoxide derivatives do not exist further emphasizes its unique position in coordination chemistry .

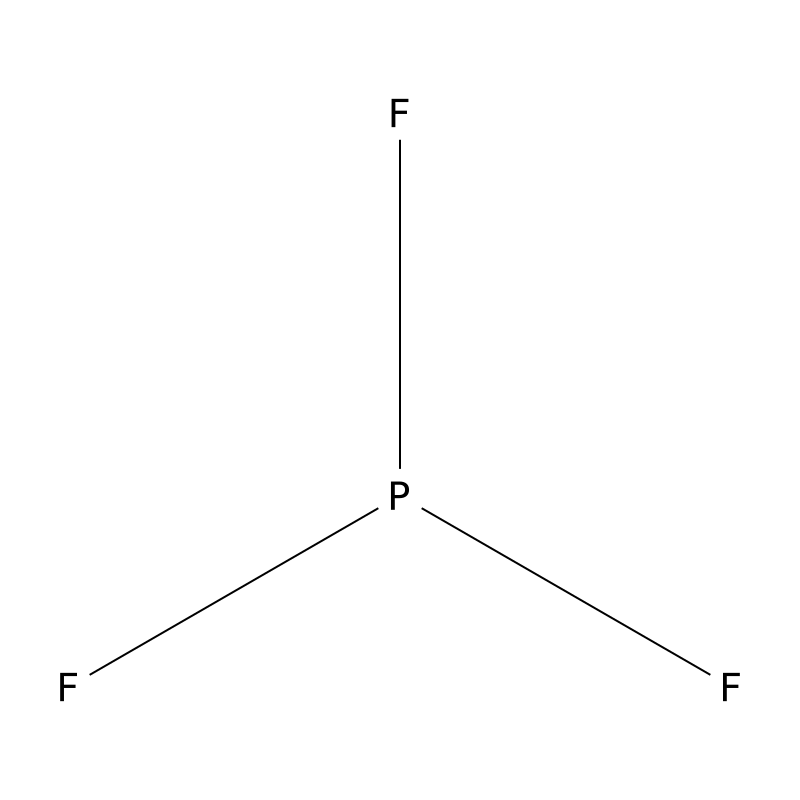

Phosphorus trifluoride exhibits a trigonal pyramidal molecular geometry with the phosphorus atom at the center surrounded by three fluorine atoms. The F-P-F bond angle is approximately 96.3°, which deviates from the ideal tetrahedral angle due to the presence of a lone pair of electrons on the phosphorus atom. This molecular arrangement gives rise to a dipole moment and influences its reactivity patterns.

Physical Properties

Phosphorus trifluoride exists as a gas at standard temperature and pressure, with distinctive physical characteristics that enable its industrial applications.

The compound displays interesting thermodynamic properties, with a gaseous standard enthalpy of formation of -945 kJ/mol (-226 kcal/mol). Its nuclear magnetic resonance characteristics show the phosphorus atom having a chemical shift of 97 ppm (downfield of H₃PO₄).

Chemical Reactivity

Phosphorus trifluoride demonstrates selective reactivity patterns that distinguish it from other phosphorus trihalides. It hydrolyzes slowly, particularly at high pH, but shows less hydrolytic sensitivity than phosphorus trichloride. Unlike many fluorine compounds, it does not attack glass except at elevated temperatures, and anhydrous potassium hydroxide can be used to dry it with minimal loss.

With hot metals, PF₃ forms phosphides and fluorides, while it creates addition products (adducts) with Lewis bases such as ammonia. Oxidizing agents like bromine or potassium permanganate readily oxidize PF₃.

Lewis Structure and Bonding

The Lewis structure of PF₃ reveals key insights into its bonding behavior and electronic distribution:

- Phosphorus (P) serves as the central atom surrounded by three Fluorine (F) atoms

- Phosphorus contributes 5 valence electrons, while each Fluorine contributes 7, totaling 26 valence electrons

- Three bonding pairs form covalent bonds between Phosphorus and the Fluorine atoms

- The remaining 20 electrons complete the octets of the Fluorine atoms (6 electrons around each)

- Two electrons remain as a lone pair on the Phosphorus atom

This electronic arrangement explains PF₃'s strong π-acceptor properties and its ability to act as a ligand in metal complexes, paralleling carbon monoxide in metal carbonyls.

Oxidation Pathways: Fluoride-Catalyzed Conversion to Phosphorus(V) Compounds

Phosphorus trifluoride undergoes oxidation to phosphorus(V) species under fluoride-catalyzed conditions. A pivotal study demonstrated that PF₃ reacts with oxalyl chloride (C₂O₂Cl₂) and potassium fluoride (KF) to yield fluorinated phosphorus(V) compounds such as R₃PF₂, R₂PF₃, and RPF₄ [3]. This deoxygenative fluorination (DOF) mechanism bypasses traditional routes requiring hazardous fluorinating agents like xenon difluoride (XeF₂). The reaction proceeds via sequential substitution of oxygen atoms in phosphine oxides (R₃P=O) with fluoride ions, facilitated by KF’s nucleophilic character [3].

The catalytic role of fluoride ions is critical in stabilizing intermediate species. For instance, PF₃ reacts with fluorine donors such as PF₅ to form PF₄⁻ intermediates, as observed in gas-phase studies [7]. This pathway involves nucleophilic attack by F⁻ on PF₃, generating PF₄⁻, which subsequently participates in redox equilibria to yield PF₅ or other P(V) derivatives [7]. Density functional theory (DFT) calculations corroborate the thermodynamic feasibility of these steps, highlighting the lower activation energy for fluoride transfer compared to direct fluorination [3].

A notable example is the synthesis of hexafluorophosphate (PF₆⁻) salts, where PF₃ serves as a precursor. The reaction of PF₃ with excess KF under oxidative conditions produces PF₆⁻ via intermediate PF₅, which is stabilized by fluoride coordination [3]. Such transformations underscore PF₃’s utility in generating stable, high-valent phosphorus fluorides for applications in electrolyte salts and catalysis.

Nucleophilic Reactions: Anion-Molecule Interactions in Gas Phase

In the gas phase, PF₃ exhibits rich anion-molecule reactivity, particularly with fluoride ions. Mass spectrometry and computational studies reveal that PF₃ reacts with F⁻ to form PF₄⁻ through a nucleophilic substitution mechanism [7]. The reaction follows a bimolecular collision model, where F⁻ attacks the phosphorus center, displacing a fluoride ion and forming a transient pentacoordinate intermediate [7]. This intermediate rapidly loses a fluoride ion to yield PF₄⁻, as shown in the equation:

$$

\text{PF}3 + \text{F}^- \rightarrow \text{PF}4^- \rightarrow \text{PF}_3 + \text{F}^-

$$

The gas-phase reactivity of PF₃ extends to other nucleophiles, such as hydroxide (OH⁻) and amide (NH₂⁻) ions. For example, PF₃ reacts with OH⁻ to form POF₃⁻ via a similar substitution mechanism, albeit with higher activation energy due to the stronger P–F bond [5]. These interactions are highly dependent on the nucleophile’s basicity and the solvent-free environment, which eliminates competing solvation effects [5].

A kinetic study using ion trap mass spectrometry demonstrated that PF₃’s nucleophilic substitution rates correlate with the leaving group’s ability. Fluoride ions, being poor leaving groups, result in slower substitution compared to chloride or bromide ions in analogous phosphorus trihalides [5]. This kinetic behavior underscores the influence of electronegativity and bond strength on PF₃’s gas-phase reactivity.

Lewis Acid/Base Interactions: Adduct Formation with Ammonia and Related Bases

Phosphorus trifluoride acts as a Lewis acid, forming stable adducts with Lewis bases such as ammonia (NH₃) and tertiary phosphines (PR₃). The coordination chemistry of PF₃ parallels that of carbon monoxide (CO), with both ligands exhibiting strong π-acceptor properties [1]. For instance, PF₃ reacts with ammonia to form the adduct NH₃·PF₃, where the lone pair on nitrogen donates into the vacant phosphorus d-orbital [1]. The stability of such adducts is attributed to synergistic σ-donation and π-backbonding, which strengthen the P–N bond [8].

The structural features of PF₃ adducts have been characterized using X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. In the complex trans-[(Cy₃P)₂PtF(PF₃)][PF₆], PF₃ coordinates to platinum(II) in a square-planar geometry, with a Pt–P bond length of 2.112 Å [4]. This configuration highlights PF₃’s ability to stabilize low-oxidation-state metals, akin to CO in metal carbonyls [4]. Comparative studies with CO derivatives reveal that PF₃ adducts are often more thermally stable, as seen in Pd(PF₃)₄, which lacks a CO analogue [1].

The basicity of the Lewis base significantly influences adduct stability. For example, PF₃ forms weaker adducts with weaker bases like water compared to ammonia, due to reduced σ-donation capacity [1]. This trend is consistent with the Hard-Soft Acid-Base (HSAB) principle, where PF₃ (a soft acid) preferentially binds to soft bases such as phosphines over hard bases like hydroxide [8].

Phosphorus trifluoride exhibits exceptional π-acceptor properties that distinguish it from other phosphorus ligands in transition metal coordination chemistry. As a ligand for transition metals, phosphorus trifluoride demonstrates strong π-acceptor behavior due to the electron-withdrawing effects of the highly electronegative fluorine atoms [1] [2]. This π-acidity arises from the availability of low-lying phosphorus-based orbitals that can accept electron density from filled metal d-orbitals through back-bonding mechanisms.

The π-acceptor strength of phosphorus trifluoride can be quantitatively assessed using the Tolman Electronic Parameter (TEP) scale, which measures the electron-accepting ability of phosphorus ligands based on infrared spectroscopy of nickel carbonyl complexes. Phosphorus trifluoride exhibits a TEP value of 2110.8 cm⁻¹, positioning it as one of the strongest π-acceptor ligands among phosphorus compounds [3] [4]. This value is significantly higher than other phosphorus ligands such as trimethylphosphine (2064.1 cm⁻¹) and triphenylphosphine (2068.9 cm⁻¹), and approaches the π-accepting strength of carbon monoxide (2143 cm⁻¹) [5].

The molecular orbital framework explains the trend in donor and acceptor properties through the difference in orbital energies involved in donation and back-donation processes. Natural Orbitals for Chemical Valence (NOCV) analysis reveals that phosphorus trifluoride functions as both a σ-donor and π-acceptor, with the π-acceptor character being dominant [3] [4]. The σ-component corresponds to donation from the lone electron pair of phosphorus, while the π-bonding results from electron transfer from the metal into empty orbitals of phosphorus trifluoride, primarily exhibiting phosphorus 3p character [3] [4].

The electronic structure of phosphorus trifluoride features a trigonal pyramidal geometry with C₃ᵥ symmetry, where the fluorine atoms withdraw electron density from the phosphorus center through their high electronegativity (4.0 on the Pauling scale) [1] [2]. This electron withdrawal creates a phosphorus center with significant positive charge character, making it highly susceptible to electron donation from metal centers. The P-F bonds exhibit a length of 156 pm and a bond strength of 499 kJ/mol, indicating strong covalent bonding with significant ionic character [6] [7].

Comparative studies demonstrate that phosphorus trifluoride exhibits superior π-acceptor properties compared to other halogenated phosphorus compounds. The relative π-acceptor strength follows the order: PF₃ > PCl₃ > P(OCH₃)₃ > PH₃, with the best π-acceptor ligands being PF₃ and PCl₃ in both nickel and molybdenum complexes [3] [4]. This trend correlates directly with the electronegativity of the substituents and their ability to withdraw electron density from the phosphorus center.

The π-acceptor properties of phosphorus trifluoride enable it to stabilize low oxidation state metals more effectively than traditional σ-donor ligands. This characteristic allows phosphorus trifluoride to form stable complexes with metals in oxidation states where the corresponding carbon monoxide derivatives may be unstable or nonexistent [1] [2]. The strong π-acceptor nature of phosphorus trifluoride makes it particularly suitable for applications requiring efficient removal of electron density from metal centers, thereby stabilizing electron-rich metal complexes.

Metal Complex Synthesis: Nickel, Platinum, and Rhodium Derivatives

The synthesis of transition metal complexes containing phosphorus trifluoride as a ligand demonstrates remarkable versatility and unique reactivity patterns across different metal centers. The formation of these complexes typically involves direct reaction of phosphorus trifluoride with metal precursors under controlled conditions, often resulting in highly stable, volatile compounds with distinctive properties.

Nickel Derivatives

Tetrakis(trifluorophosphine)nickel(0), with the formula Ni(PF₃)₄, represents one of the most important phosphorus trifluoride complexes. This complex can be synthesized through direct reaction of nickel metal with phosphorus trifluoride at 100°C under 35 MPa pressure, forming a colorless heavy liquid that is analogous to the well-known nickel tetracarbonyl complex [1] [2]. The compound exhibits a melting point of 55°C and a boiling point of 70.6°C, making it volatile under ambient conditions [8].

The synthesis of Ni(PF₃)₄ demonstrates the strong π-acceptor properties of phosphorus trifluoride, as the reaction proceeds under relatively mild conditions compared to other phosphorus ligands. The complex decomposes at 180°C to yield metallic nickel and phosphorus trifluoride gas, following a three-stage decomposition process . The first stage (100-150°C) involves 79.6% weight loss with PF₃ release, the second stage (250-400°C) shows 1.9% weight loss forming nickel phosphides, and the third stage (650-875°C) results in formation of nickel chloride and additional phosphides .

Alternative synthetic routes for nickel phosphorus trifluoride complexes include the use of tetrakis(trifluorophosphine)nickel as a source of trifluorophosphine in reactions with other metal carbonyl compounds. This approach allows for the controlled introduction of phosphorus trifluoride ligands into metal coordination spheres through ligand exchange processes [10].

Platinum Derivatives

Tetrakis(trifluorophosphine)platinum(0), Pt(PF₃)₄, can be synthesized through the direct reaction of platinum(II) chloride with phosphorus trifluoride at 60°C [11]. This synthesis represents a reduction of the platinum center from the +2 to the 0 oxidation state, facilitated by the strong π-acceptor properties of phosphorus trifluoride. The resulting complex is volatile and exhibits unique thermal decomposition behavior.

At temperatures approaching 200°C, Pt(PF₃)₄ undergoes an unusual transformation, losing one phosphorus trifluoride ligand to yield a cluster complex with the composition Pt₄(PF₃)₈ [12] [13]. This cluster formation represents a rare example of controlled metal cluster synthesis through thermal decomposition of mononuclear precursors. The cluster composition has been confirmed by Fourier transform ion cyclotron resonance mass spectrometry, although the precise structure remains undetermined [12].

Advanced synthetic approaches for platinum phosphorus trifluoride complexes include low-pressure processes involving soluble intermediates. These methods utilize platinum halide precursors with the general formula Pt(Hal)₂(PF₃)ₓ (where Hal = F, Cl, Br, I and x = 1, 2) dissolved in anhydrous solvents, followed by reduction with metal powder in the presence of excess phosphorus trifluoride [14].

The synthetic methodology also encompasses the formation of mixed-ligand complexes through ligand substitution reactions. For example, Pt(PF₃)₄ readily undergoes ligand exchange with tertiary phosphines to afford disubstituted complexes of the type Pt(PF₃)₂(PR₃)₂, where the phosphorus trifluoride ligands can be selectively replaced while maintaining the overall tetrahedral coordination geometry [11].

Rhodium Derivatives

Rhodium phosphorus trifluoride complexes exhibit particularly rich chemistry, with multiple coordination modes and oxidation states accessible through appropriate synthetic strategies. The reaction of [RhX(CO)₂]₂ (where X = Cl, Br, I) with excess phosphorus trifluoride at room temperature produces di-μ-halogenotetrakis(trifluorophosphine)dirhodium(I) complexes with the formula [RhX(PF₃)₂]₂ in nearly quantitative yields [15].

These red, volatile, crystalline complexes demonstrate the facility with which phosphorus trifluoride can displace carbon monoxide ligands from rhodium centers. The displacement reaction occurs readily due to the similar π-acceptor properties of phosphorus trifluoride and carbon monoxide, with phosphorus trifluoride often forming more stable complexes than the corresponding carbonyl derivatives [15].

Further reaction of [RhX(PF₃)₂]₂ with additional phosphorus trifluoride yields yellow RhX(PF₃)₄ compounds, which are stable at room temperature only under a pressure of phosphorus trifluoride. This pressure dependence indicates the reversible nature of the fourth ligand coordination and highlights the unique thermodynamic properties of highly substituted phosphorus trifluoride complexes [15].

Binuclear mixed carbonyl trifluorophosphine complexes of the type Rh₂Cl₂(PF₃)ₓ(CO)₄₋ₓ (where x = 1, 2, or 3) can be obtained by treating [RhCl(CO)₂]₂ with controlled amounts of phosphorus trifluoride. These complexes demonstrate the stepwise replacement of carbon monoxide ligands and provide insight into the relative binding preferences of the two π-acceptor ligands [15].

Fluorine-19 nuclear magnetic resonance studies reveal that exchange between free phosphorus trifluoride or carbon monoxide and coordinated phosphorus trifluoride ligands occurs easily in solution, indicating the dynamic nature of these coordination complexes [15]. This exchange behavior is crucial for understanding the catalytic applications of rhodium phosphorus trifluoride complexes.

The synthesis of rhodium phosphorus trifluoride complexes also extends to mixed-metal systems and organometallic derivatives. Recent work has demonstrated the formation of rhodium complexes containing both phosphorus trifluoride and perfluoroalkyl ligands, such as [Rh(RF)(PF₃)ₓ(L)y] where RF represents perfluoroalkyl groups and L represents additional ligands [16].

Catalytic Roles: Homogeneous Catalysis in Organic Transformations

Phosphorus trifluoride complexes demonstrate significant catalytic activity in homogeneous catalysis, particularly in organic transformations where their unique electronic properties provide advantages over traditional phosphine ligands. The strong π-acceptor nature of phosphorus trifluoride enables the stabilization of electron-rich metal centers, facilitating various catalytic cycles through enhanced back-bonding interactions.

Hydroformylation Catalysis

In rhodium-catalyzed hydroformylation reactions, phosphorus trifluoride complexes exhibit enhanced reactivity compared to triphenylphosphine-based catalysts. The electron-poor nature of phosphorus trifluoride ligands accelerates the rate-determining steps in the catalytic cycle, particularly the migratory insertion and reductive elimination processes [17] [18]. The strong π-acceptor properties of phosphorus trifluoride help stabilize the rhodium center in low oxidation states, promoting the formation of active catalytic intermediates.

Studies have demonstrated that electron-poor phosphines show greater reactivity and selectivity than triphenylphosphine in rhodium-catalyzed hydroformylation, positioning phosphorus trifluoride as a promising ligand for industrial applications [17]. The enhanced catalytic performance arises from the ability of phosphorus trifluoride to facilitate the coordination and activation of substrate molecules through its strong electron-withdrawing properties.

Fluorous Biphasic Catalysis

Phosphorus trifluoride complexes find particular utility in fluorous biphasic catalysis systems, where their fluorinated nature provides excellent solubility in perfluorinated solvents. This solubility characteristic enables effective catalyst recovery and recycling through phase separation techniques [17] [19]. The fluorous nature of phosphorus trifluoride allows for the development of easily recoverable catalysts that can be separated from organic products by simple phase separation.

Thermomorphic fluorous catalysis utilizing phosphorus trifluoride complexes has been demonstrated in conjugate addition reactions of alcohols to methyl propiolate. These systems operate under homogeneous conditions at elevated temperatures, with catalyst recovery achieved through cooling and precipitation, thus avoiding the use of expensive fluorous solvents during the reaction [19].

Organic Transformation Catalysis

Phosphorus trifluoride complexes serve as effective catalysts in various organic transformations, including C-C bond formation, C-H activation, and fluorination reactions. The strong π-acceptor properties of phosphorus trifluoride enable the activation of normally unreactive substrates through coordination to the metal center and subsequent electron withdrawal [20] [21].

In phosphine-catalyzed reactions, phosphorus trifluoride demonstrates unique reactivity patterns due to its electronic properties. The compound can participate in nucleophilic addition reactions with various electrophiles, forming phosphonium intermediates that facilitate subsequent transformations [22]. These reactions are particularly valuable for the synthesis of organophosphorus compounds containing phosphorus-carbon, phosphorus-nitrogen, and phosphorus-oxygen bonds [22].

Decarboxylative Fluorination

Recent advances in heterogeneous photocatalysis have demonstrated the effectiveness of phosphorus trifluoride-related systems in decarboxylative fluorination reactions. Using titanium dioxide as a photocatalyst and Selectfluor as a fluorine source, these systems achieve high turnover frequencies (up to 1050 h⁻¹) for the synthesis of fluorinated organic compounds [23]. The catalytic system exhibits excellent durability and represents a breakthrough toward sustainable fluorination chemistry.

Phosphorus Fluoride Exchange (PFEx) Catalysis

The development of Phosphorus Fluoride Exchange (PFEx) technology represents a cutting-edge advancement in catalytic click chemistry. This methodology utilizes phosphorus trifluoride derivatives as connective hubs for the reliable coupling of P(V)-F loaded substrates with various nucleophiles including aryl alcohols, alkyl alcohols, and amines [24] [25]. The rate of P-F exchange is significantly enhanced by Lewis amine base catalysis, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD).

PFEx substrates containing multiple P-F bonds are capable of selective, serial exchange reactions through judicious catalyst selection. This approach allows for the controlled construction of multidimensional molecular architectures in fewer than four synthetic steps, taking full advantage of the tetrahedral geometry around the phosphorus center [24].

Catalytic Mechanism Considerations

The catalytic activity of phosphorus trifluoride complexes is fundamentally linked to their electronic structure and bonding properties. The strong P-F bonds (499 kJ/mol) provide thermal stability while the π-acceptor orbitals enable efficient electron transfer from metal centers [6]. This combination of stability and reactivity makes phosphorus trifluoride complexes particularly effective in high-temperature catalytic processes.

The bite angle effects and steric parameters of phosphorus trifluoride influence the selectivity and activity of catalytic reactions. The small steric profile of phosphorus trifluoride allows for the formation of highly substituted metal complexes that may be inaccessible with bulkier phosphine ligands [5] [18]. This property is particularly valuable in catalytic applications requiring high ligand substitution levels.

Mechanistic studies using Natural Orbitals for Chemical Valence (NOCV) analysis have provided insights into the electronic activation of substrates by phosphorus trifluoride complexes. The analysis reveals that the π-acceptor properties of phosphorus trifluoride facilitate the activation of coordinated substrates through electron withdrawal, making them more susceptible to nucleophilic attack or other transformations [3] [4].

XLogP3

UNII

GHS Hazard Statements

H280 (96.72%): Contains gas under pressure;

may explode if heated [Warning Gases under pressure];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H331 (96.72%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Compressed Gas;Corrosive;Acute Toxic